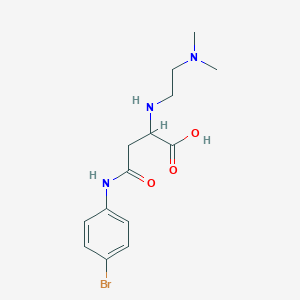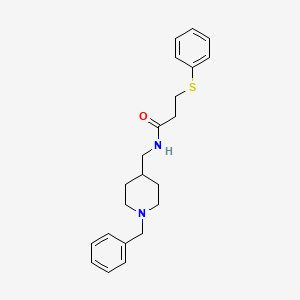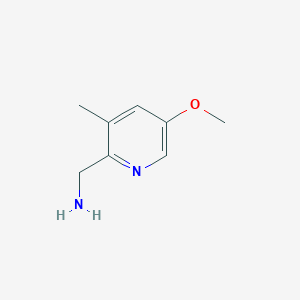![molecular formula C20H17F3N4O2S B2512907 4-(丙酰氨基)-3-吡啶-2-基-N-[4-(三氟甲基)苄基]异噻唑-5-甲酰胺 CAS No. 1251620-78-6](/img/structure/B2512907.png)
4-(丙酰氨基)-3-吡啶-2-基-N-[4-(三氟甲基)苄基]异噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide is an organic compound featuring a complex structure that incorporates a pyridine ring, a trifluoromethyl group, and an isothiazole ring
科学研究应用
In Chemistry
4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide is utilized as a precursor for more complex molecules in synthetic organic chemistry.
In Biology
The compound is investigated for its potential role as an inhibitor or activator of various biological pathways, due to its ability to interact with specific enzymes or receptors.
In Medicine
The pharmacological potential of this compound is significant, as its structural components suggest it could act as a lead compound for developing drugs targeting specific diseases, like cancer or bacterial infections.
In Industry
Used in materials science for developing new polymers or as an additive to enhance the properties of existing materials.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide involves multi-step organic synthesis. Common synthetic routes include:
Formation of Pyridine and Isothiazole Rings: : Starting from commercially available pyridine derivatives, the isothiazole ring is typically constructed via a cyclization reaction.
Introduction of Propionylamino Group: : The propionyl group is incorporated through an acylation reaction using propionic anhydride or propionyl chloride.
Substitution Reactions: : The trifluoromethylbenzyl group is often introduced using a Friedel-Crafts alkylation with trifluoromethylbenzyl chloride.
Final Coupling: : The final step involves coupling the synthesized intermediates under conditions such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
The industrial synthesis of this compound would likely follow similar routes as laboratory synthesis but optimized for large-scale production. Methods such as flow chemistry, where reactions are conducted in a continuous stream rather than batch processing, could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions it Undergoes
Oxidation and Reduction: : The compound can participate in both oxidation and reduction reactions, depending on the functional groups involved. For instance, the pyridine ring could undergo oxidation to form pyridine N-oxide.
Substitution Reactions: : The presence of substitutable hydrogen atoms on the aromatic rings allows for various electrophilic and nucleophilic substitution reactions.
Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions Used
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution agents: : Halogenating agents like chlorine or bromine for electrophilic substitutions.
Major Products Formed
Oxidation: : Pyridine N-oxides.
Reduction: : Reduced aromatic rings.
Substitution: : Halogenated derivatives of the compound.
作用机制
The mechanism by which this compound exerts its effects is typically through binding to specific molecular targets, such as enzymes or receptors. For example, the trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the isothiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Molecular Targets and Pathways
Enzymes: : Proteases, kinases.
Receptors: : G-protein coupled receptors (GPCRs), ion channels.
相似化合物的比较
Unique Features
Compared to other compounds with similar structures, 4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and binding affinity.
List of Similar Compounds
4-(propionylamino)-3-pyridin-2-yl-N-phenylisothiazole-5-carboxamide.
4-(acetylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide.
4-(propionylamino)-3-pyridin-2-yl-N-[4-methylbenzyl]isothiazole-5-carboxamide.
属性
IUPAC Name |
4-(propanoylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-2-15(28)26-17-16(14-5-3-4-10-24-14)27-30-18(17)19(29)25-11-12-6-8-13(9-7-12)20(21,22)23/h3-10H,2,11H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICBHLDPKSDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine](/img/structure/B2512824.png)
![N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2512826.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine](/img/structure/B2512829.png)
![N-(4-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2512831.png)

![N'-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2512834.png)
![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2512842.png)

![2-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2512846.png)
![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)
